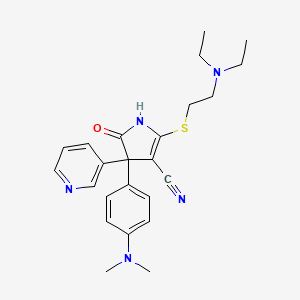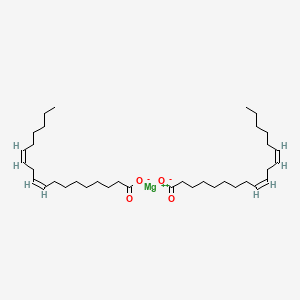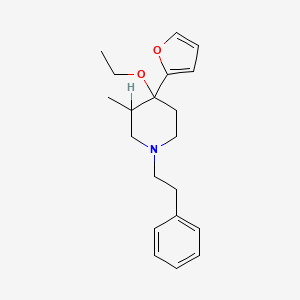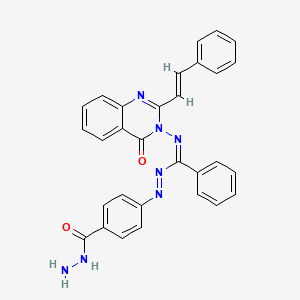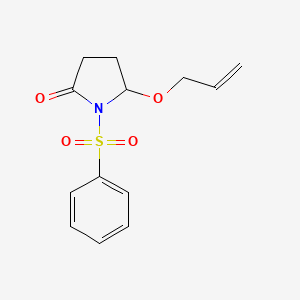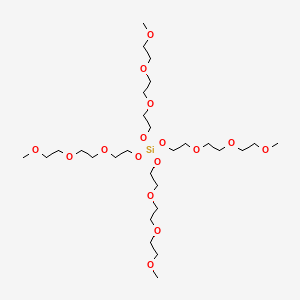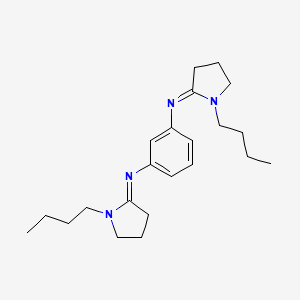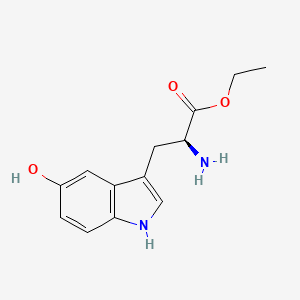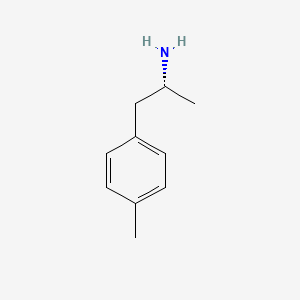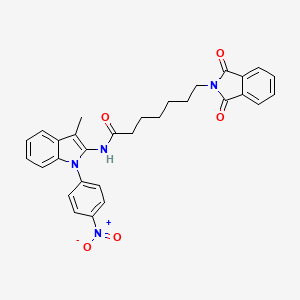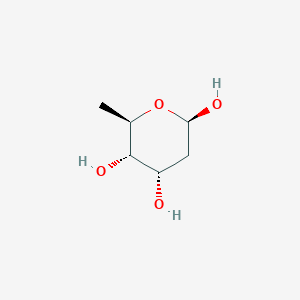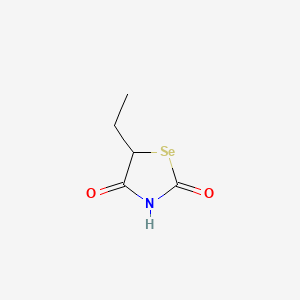
5-Ethylselenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylselenazolidine-2,4-dione is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylselenazolidine-2,4-dione typically involves the reaction of ethylamine with selenourea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired selenazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethylselenazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various alkyl or aryl substituted selenazolidine derivatives.
Scientific Research Applications
5-Ethylselenazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antioxidant, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: The unique properties of selenium-containing compounds make them useful in the development of advanced materials, such as semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies to understand the role of selenium in biological systems, including its antioxidant properties and its involvement in redox reactions.
Mechanism of Action
The mechanism of action of 5-Ethylselenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the induced oxidative stress can lead to cell death in cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A sulfur-containing analog with similar biological activities, used in the treatment of type 2 diabetes.
Oxazolidine-2,4-dione: An oxygen-containing analog with applications in medicinal chemistry and materials science.
Imidazolidine-2,4-dione: A nitrogen-containing analog with potential antimicrobial and anticancer properties.
Uniqueness
5-Ethylselenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and development in various fields.
Properties
CAS No. |
90980-35-1 |
|---|---|
Molecular Formula |
C5H7NO2Se |
Molecular Weight |
192.09 g/mol |
IUPAC Name |
5-ethyl-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO2Se/c1-2-3-4(7)6-5(8)9-3/h3H,2H2,1H3,(H,6,7,8) |
InChI Key |
IXSIQUZNBVXSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


